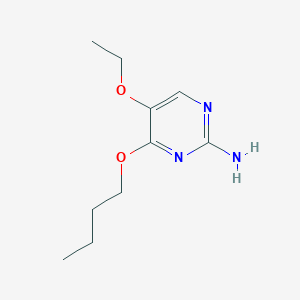
4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds known for their ability to form stable complexes with metal ions. This particular compound is characterized by the presence of bromine and methoxy groups attached to the phenyl rings, which are further connected to the phenanthroline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Phenanthroline Formation: The phenanthroline core is synthesized through a cyclization reaction involving ortho-diamines and ortho-diketones under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of phenanthroline derivatives with oxidized functional groups.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be used in studying DNA-protein interactions and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to intercalation and disruption of DNA replication and transcription processes. The compound’s electronic properties also enable it to participate in redox reactions, which can generate reactive oxygen species (ROS) that induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4′-methoxybiphenyl: Similar in structure but lacks the phenanthroline core.
4-(4-Bromophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the phenanthroline core.
4-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of the phenanthroline core.
Uniqueness
The uniqueness of 4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline lies in its phenanthroline core, which provides distinct electronic properties and the ability to form stable metal complexes. This makes it particularly valuable in coordination chemistry and materials science.
Properties
CAS No. |
97802-15-8 |
|---|---|
Molecular Formula |
C25H17BrN2O |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C25H17BrN2O/c1-29-19-8-4-17(5-9-19)21-13-15-28-25-23(21)11-10-22-20(12-14-27-24(22)25)16-2-6-18(26)7-3-16/h2-15H,1H3 |
InChI Key |
RWQLGFLBXVSMNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
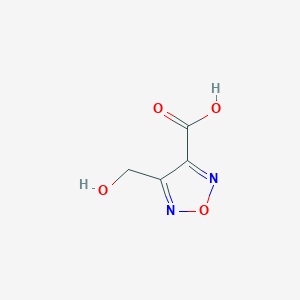
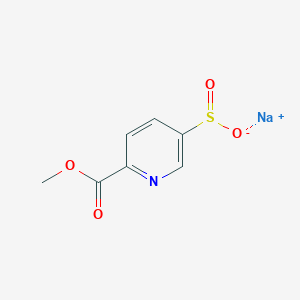
![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)
![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
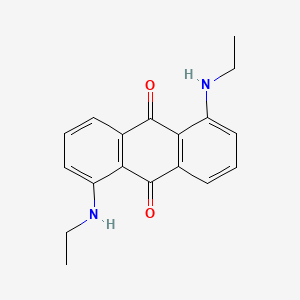
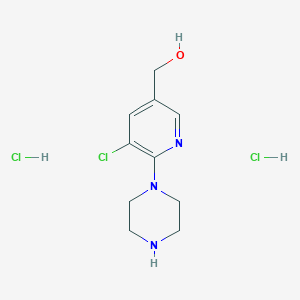

![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)


